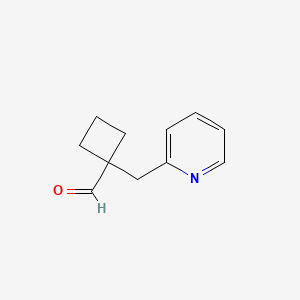

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde

Descripción

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde functionalized with a pyridin-2-ylmethyl substituent. Its molecular formula is C₁₁H₁₂N₂O, with a molar mass of 188.23 g/mol. This compound is of interest in medicinal and materials chemistry, particularly as a precursor for synthesizing heterocyclic compounds or metal-organic frameworks. Structural characterization of such molecules often relies on crystallographic tools like SHELX and visualization software such as Mercury .

Propiedades

Fórmula molecular |

C11H13NO |

|---|---|

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

1-(pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C11H13NO/c13-9-11(5-3-6-11)8-10-4-1-2-7-12-10/h1-2,4,7,9H,3,5-6,8H2 |

Clave InChI |

YZMLEWAXYSRJNS-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)(CC2=CC=CC=N2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via [2 + 2] Photocycloaddition

The cyclobutane ring is commonly synthesized through [2 + 2] photocycloaddition reactions of olefins, a method well-documented for its regio- and stereoselectivity in cyclobutane synthesis. According to a comprehensive review by the American Chemical Society, olefinic substrates undergo photochemical excitation leading to cyclobutane formation under UV light or sensitized conditions. This method allows for the preparation of cyclobutane derivatives with various substituents, including heteroaryl groups such as pyridinyl moieties, by selecting appropriate olefin precursors bearing pyridine substituents.

- Photocycloaddition is performed using UV light (λ ≥ 250 nm).

- Sensitizers or catalysts such as Cu(I) complexes or photoinduced electron transfer (PET) catalysts can enhance selectivity.

- The reaction proceeds via excited singlet or triplet states, often stereospecific.

Introduction of the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl substituent is typically introduced by alkylation of the cyclobutane ring or by nucleophilic substitution on a suitable leaving group precursor. Literature reports indicate the use of alkyl halides bearing the pyridin-2-ylmethyl group reacted with cyclobutane derivatives in the presence of bases such as cesium carbonate or potassium carbonate to achieve N- or C-alkylation.

- The cyclobutane substrate is dissolved in an aprotic solvent such as acetonitrile or dimethylformamide.

- A base (e.g., cesium carbonate) is added to deprotonate the nucleophile.

- The pyridin-2-ylmethyl halide (e.g., bromide or iodide) is added dropwise.

- The reaction mixture is stirred at elevated temperatures (e.g., 60 °C) for several hours.

- Completion is monitored by thin-layer chromatography (TLC).

- Workup involves extraction, drying over anhydrous sodium sulfate, and purification by flash chromatography.

Formylation to Introduce the Aldehyde Group

The aldehyde function at the cyclobutane-1-position is introduced either by direct oxidation of the corresponding methyl or hydroxymethyl precursor or by formylation reactions such as the Vilsmeier–Haack reaction.

- Oxidation: Using reagents like manganese(III) complexes or sodium periodate to oxidize cyclobutylmethyl alcohols to aldehydes.

- Vilsmeier–Haack reaction: Treatment of cyclobutyl derivatives with POCl3 and DMF to install the formyl group at the desired position.

Alternative Synthetic Routes

Some researchers have explored the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) to attach the pyridin-2-ylmethyl substituent onto a cyclobutane core functionalized with suitable halide or boronate groups. These methods offer mild conditions and high selectivity.

Data Table Summarizing Key Preparation Methods

Research Outcomes and Analytical Data

- Reaction Monitoring: TLC and NMR are standard for monitoring reaction progress and purity.

- Purification: Automated flash chromatography using silica gel with gradient elution (ethyl acetate/heptane) is common.

- Characterization: IR spectra show characteristic aldehyde C=O stretch near 1740 cm⁻¹; ^1H NMR confirms aldehyde proton (~9-10 ppm) and pyridine aromatic protons.

- Yields: Reported yields for the overall synthesis range from moderate to good (60-80%), depending on the efficiency of each step.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under acidic or basic conditions.

| Reagent/Conditions | Product | Key Features |

|---|---|---|

| KMnO₄ (acidic conditions) | 1-(Pyridin-2-ylmethyl)cyclobutane-1-carboxylic acid | Complete oxidation of aldehyde to carboxylic acid |

| H₂O₂ (catalyzed by Fe³⁺) | Corresponding peracid intermediate | Selective oxidation under mild conditions |

Mechanistic Insight : Oxidation typically proceeds via a hydrate intermediate, with the aldehyde’s α-hydrogen abstracted to form a carbonyl oxide, which subsequently rearranges .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol or further to a methyl group depending on the reagent.

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| NaBH₄ (methanol, 0°C) | 1-(Pyridin-2-ylmethyl)cyclobutane-1-methanol | Mild reduction retaining pyridine stability |

| LiAlH₄ (THF, reflux) | Same as above | Higher efficiency for sterically hindered aldehydes |

Note : Over-reduction to the methyl group is not observed due to the steric hindrance from the cyclobutane ring.

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations with amines, hydrazines, or alcohols.

| Reagent/Conditions | Product | Application |

|---|---|---|

| NH₂NH₂ (ethanol, Δ) | Hydrazone derivative | Precursor for heterocyclic synthesis |

| R-NH₂ (acid catalysis) | Schiff base | Coordination chemistry or catalysis |

Example : Condensation with hydrazine forms a hydrazone, which can undergo cyclization to yield pyridazine-fused cyclobutanes under photolytic conditions .

[2+2] Cycloaddition Reactions

The cyclobutane ring’s strain and the aldehyde’s electron-deficient nature enable photochemical [2+2] cycloadditions.

| Partner | Conditions | Product |

|---|---|---|

| Ethylene | UV light (λ = 254 nm) | Bicyclo[3.2.0]heptane derivative |

| Allene (in situ generation) | Cs₂CO₃, propargyl bromide | Cyclobutane-fused thiazolino-2-pyridone |

Mechanism : Triplet-state excitation induces a 1,4-biradical intermediate, which undergoes stereospecific cyclization (cis-anti-cis preference) . For example, reactions with allenes proceed via a radical pathway confirmed by TEMPO quenching experiments .

Nucleophilic Additions

The aldehyde acts as an electrophile in Grignard or organometallic reactions.

| Reagent | Product | Stereochemical Outcome |

|---|---|---|

| CH₃MgBr (THF, −78°C) | Secondary alcohol | Retention of cyclobutane configuration |

| PhLi (ether, 0°C) | Benzylic alcohol derivative | High diastereoselectivity |

Key Factor : The pyridine ring’s electron-withdrawing effect enhances the aldehyde’s electrophilicity, favoring nucleophilic attack .

Ring-Opening Reactions

The cyclobutane ring undergoes strain-driven ring-opening under specific conditions.

| Reagent/Conditions | Product | Pathway |

|---|---|---|

| H₂ (Pd/C, high pressure) | Linear alkane with pyridine side chain | Hydrogenolytic cleavage |

| Ozone (O₃, −78°C) | Dicarbonyl compounds | Oxidative fragmentation |

Mechanism : Ring-opening via 1,4-biradical intermediates has been proposed for hydrogenolysis, with nitrogen extrusion observed in analogous systems .

Coordination Chemistry

The pyridine nitrogen participates in metal coordination, enabling catalytic or supramolecular applications.

| Metal Salt | Complex Type | Observed Geometry |

|---|---|---|

| Cu(I) | Tetrahedral complex | Enhanced catalytic activity in cycloadditions |

| Pd(II) | Square planar complex | Suzuki-Miyaura coupling precursors |

Application : Cu(I) complexes facilitate enantioselective [2+2] photocycloadditions by stabilizing triplet-state intermediates .

Aplicaciones Científicas De Investigación

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying biological pathways and interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridin-2-ylmethyl group may facilitate binding to specific receptors or active sites, influencing biological pathways .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Cyclobutane-1-carbaldehyde Derivatives

Substituent Effects on Reactivity and Stability

Pyridin-2-ylmethyl Group :

The pyridine ring’s electron-withdrawing nature polarizes the aldehyde, increasing its susceptibility to nucleophilic attack. The nitrogen atom enables coordination to metal centers, making the compound useful in catalysis or metallodrug design . However, the basicity may reduce stability in acidic environments.- Difluoromethyl Group (C₆H₈F₂O): Fluorine atoms increase electronegativity, enhancing the aldehyde’s electrophilicity. This group also improves lipid solubility, favoring agrochemical applications . The steric and electronic effects of fluorine may stabilize the compound against hydrolysis compared to non-fluorinated analogs.

- Methyl Group: The simplicity of the methyl substituent minimizes steric hindrance, facilitating reactions like aldol condensation. Its non-polar nature reduces solubility in aqueous media but enhances compatibility with organic solvents.

- Its hydrophobicity makes it suitable for applications requiring non-polar matrices but increases oxidative degradation risks.

Structural and Crystallographic Insights

Crystallographic tools such as SHELX and Mercury enable precise determination of bond lengths, angles, and intermolecular interactions. For example:

- The pyridin-2-ylmethyl derivative may exhibit shorter C=O bond lengths due to resonance with the pyridine ring, as visualized via Mercury’s overlay features .

- Difluoromethyl-substituted analogs often show distorted cyclobutane rings due to steric clashes between fluorine atoms and adjacent groups, as refined using SHELXL .

Actividad Biológica

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a pyridin-2-ylmethyl group and an aldehyde functional group. Its unique structure suggests potential biological activities that warrant exploration. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is CHN O, with a molecular weight of approximately 175.23 g/mol. The compound's aldehyde group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions that may influence its biological activity.

Synthesis Methods

Several synthetic routes have been developed for creating this compound. These methods typically involve the reaction of cyclobutane derivatives with pyridine-based reagents, often utilizing catalytic conditions to enhance yield and selectivity. The optimization of these methods can lead to variations in the compound's structural features, which may impact its biological properties.

Antioxidant Properties

Research has indicated that compounds containing cyclobutane rings exhibit antioxidant properties. A study on related cyclobutane derivatives found significant antioxidant activity, suggesting that this compound may similarly protect against oxidative stress .

Antitumor Activity

The potential antitumor effects of cyclobutane derivatives have been documented, particularly in their interaction with cellular thiols and redox-active species. The biological activity of related compounds has shown cytotoxic effects against various cancer cell lines, including melanoma and leukemia cells . The specific mechanisms by which these compounds exert their effects often involve modulation of cellular redox states, which could be applicable to this compound.

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds have revealed critical insights into how structural modifications influence biological activity. For instance, variations in the substituents on the pyridine ring or alterations in the cyclobutane framework can significantly affect binding affinity and efficacy against specific biological targets .

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-(Pyridin-3-ylmethyl)cyclobutane-1-carbaldehyde | Similar cyclic structure | Different substitution on pyridine |

| 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde | Similar cyclic structure | Contains an ether functional group |

| 1-(Pyridin-4-ylmethyl)cyclobutane-1-carbaldehyde | Similar cyclic structure | Different substitution pattern on pyridine |

Case Studies

In a comparative analysis of various pyridine-containing compounds, it was observed that those with longer alkyl chains or additional functional groups demonstrated enhanced binding affinity to specific receptors. This trend suggests that this compound may exhibit similar enhancements in biological activity depending on its structural context .

Binding Kinetics

Studies on related compounds have explored their binding kinetics at various receptors, indicating that structural flexibility plays a significant role in residence time and efficacy. For example, modifications that increase steric hindrance or alter electron density can enhance binding interactions with target proteins .

Q & A

Q. Can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer : Molecular docking (AutoDock) and DFT (Gaussian) simulations predict regioselectivity in cycloadditions or nucleophilic attacks. Transition state modeling (e.g., IRC calculations) identifies energy barriers, guiding experimental design for Suzuki-Miyaura couplings or Michael additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.